1-(2-furyl)-2-methyl-3,4-dihydroisoquinolinium iodide
Description
1-(2-Furyl)-2-methyl-3,4-dihydroisoquinolinium iodide is a heterocyclic organic compound It features a dihydroisoquinoline core substituted with a furyl group and a methyl group, forming a quaternary ammonium salt with iodide as the counterion
Properties
IUPAC Name |
1-(furan-2-yl)-2-methyl-3,4-dihydroisoquinolin-2-ium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14NO.HI/c1-15-9-8-11-5-2-3-6-12(11)14(15)13-7-4-10-16-13;/h2-7,10H,8-9H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZBCEPNHGJBMX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(C2=CC=CC=C2CC1)C3=CC=CO3.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
471270-63-0 | |
| Record name | Isoquinolinium, 1-(2-furanyl)-3,4-dihydro-2-methyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=471270-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-furyl)-2-methyl-3,4-dihydroisoquinolinium iodide typically involves the alkylation of 1-(2-furyl)-3,4-dihydroisoquinoline with methyl iodide. The reaction is carried out in an appropriate solvent such as acetonitrile or ethanol under reflux conditions. The resulting quaternary ammonium salt is then isolated and purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale equipment for the reaction and purification processes.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Furyl)-2-methyl-3,4-dihydroisoquinolinium iodide can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furan derivatives.
Reduction: The dihydroisoquinoline core can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles such as halides, cyanides, or thiolates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium cyanide or potassium thiolate in polar aprotic solvents are employed.
Major Products:
Oxidation: Furan derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Corresponding substituted isoquinolinium salts.
Scientific Research Applications
1-(2-Furyl)-2-methyl-3,4-dihydroisoquinolinium iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which 1-(2-furyl)-2-methyl-3,4-dihydroisoquinolinium iodide exerts its effects involves interactions with various molecular targets. The furyl group can participate in π-π interactions with aromatic residues in proteins, while the quaternary ammonium group can interact with negatively charged sites. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
1-(2-Furyl)-3,4-dihydroisoquinoline: Lacks the quaternary ammonium group.
2-Methyl-3,4-dihydroisoquinolinium iodide: Lacks the furyl group.
1-(2-Furyl)-2-methyl-3,4-dihydroisoquinoline: Lacks the iodide counterion.
Uniqueness: 1-(2-Furyl)-2-methyl-3,4-dihydroisoquinolinium iodide is unique due to the presence of both the furyl group and the quaternary ammonium group, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
